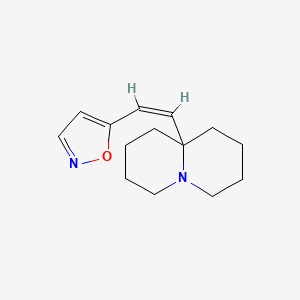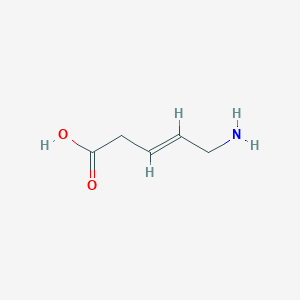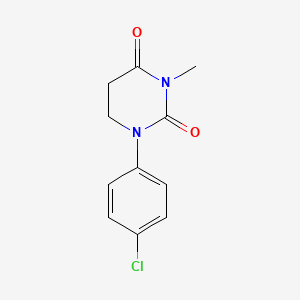![molecular formula C10H8N2O2 B15214795 2-Aminocyclohepta[b]pyrrole-3-carboxylic acid CAS No. 90770-92-6](/img/structure/B15214795.png)
2-Aminocyclohepta[b]pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminocyclohepta[b]pyrrole-3-carboxylic acid is a heterocyclic compound that features a seven-membered ring fused to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminocyclohepta[b]pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron(III) chloride under mild conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminocyclohepta[b]pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iron(III) chloride, palladium on carbon, sodium borohydride, lithium aluminum hydride, alkyl halides, sulfonyl chlorides, and benzoyl chloride. Reaction conditions vary depending on the desired product but often involve mild temperatures and the use of catalytic amounts of reagents.
Major Products
Major products formed from the reactions of this compound include various substituted pyrroles, pyrrole carboxylates, and pyrrole derivatives with enhanced biological activity .
Applications De Recherche Scientifique
2-Aminocyclohepta[b]pyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds and natural product analogs.
Mécanisme D'action
The mechanism of action of 2-Aminocyclohepta[b]pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
2-Aminocyclohepta[b]pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:
Indole derivatives: These compounds also possess a fused ring system and exhibit diverse biological activities.
Pyrrole carboxylic acids: These compounds share structural similarities and are used in similar applications, including drug development and material science.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
90770-92-6 |
|---|---|
Formule moléculaire |
C10H8N2O2 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
2-aminocyclohepta[b]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-9-8(10(13)14)6-4-2-1-3-5-7(6)12-9/h1-5H,(H2,11,12)(H,13,14) |
Clé InChI |
GBCOBUVQXBTMIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=NC(=C2C(=O)O)N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[3,2-B]benzofuran](/img/structure/B15214726.png)
![(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B15214742.png)
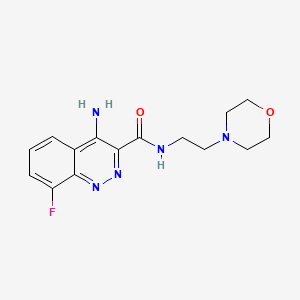
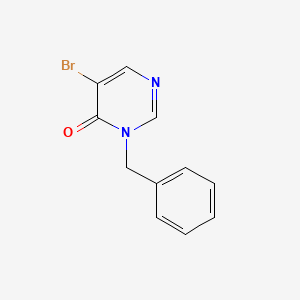
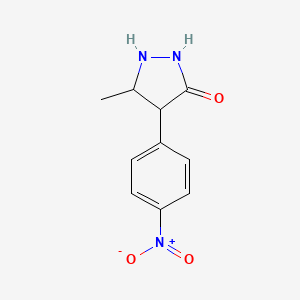
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-ethyl-3,6-dimethyl-](/img/structure/B15214772.png)
![4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B15214775.png)

![1-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]-2-chloroethan-1-one](/img/structure/B15214793.png)
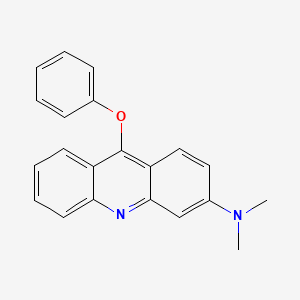
![4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one](/img/structure/B15214805.png)
